2,3-Dimethoxybenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Bioactive Compounds:

DMBA can be used as a precursor for the synthesis of various bioactive compounds, including:

- Vanillin derivatives: DMBA can be readily converted into vanillin, a natural flavoring agent with potential health benefits. Studies have shown that vanillin derivatives derived from DMBA exhibit antioxidant and anti-inflammatory properties [].

- Eugenol derivatives: Eugenol is another naturally occurring compound with various biological activities. DMBA can be used as a starting material for the synthesis of eugenol derivatives with potential anti-cancer and anti-microbial properties [].

Organic Synthesis Intermediate:

The presence of the methoxy and alcohol functional groups in DMBA makes it a valuable intermediate in various organic synthesis reactions. It can be used for:

- Alkylation and acylation reactions: The hydroxyl group in DMBA can be readily modified to introduce various functional groups, allowing the synthesis of diverse organic molecules [].

- Coupling reactions: DMBA can participate in coupling reactions with other building blocks to create complex organic structures with desired properties [].

Material Science Applications:

Recent research has explored the potential of DMBA in:

- Polymer synthesis: DMBA can be incorporated into the backbone of polymers, potentially leading to materials with unique properties such as improved biodegradability or specific functionalities [].

- Liquid crystals: DMBA derivatives have been investigated for their potential applications in liquid crystals, which are essential components in various electronic devices [].

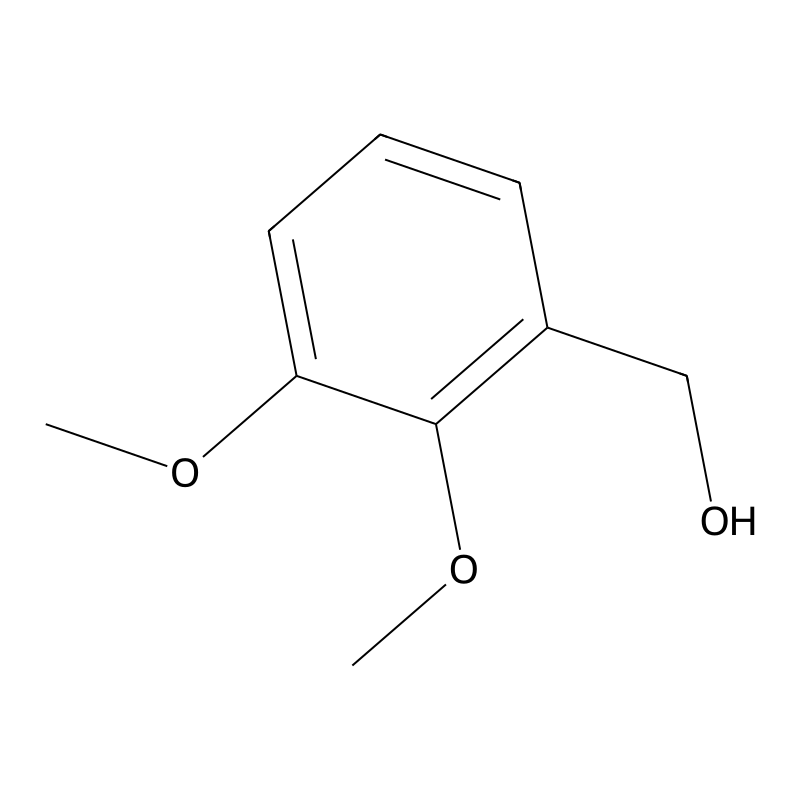

2,3-Dimethoxybenzyl alcohol, with the molecular formula and a molecular weight of approximately 168.19 g/mol, is an aromatic alcohol characterized by the presence of two methoxy groups located at the 2 and 3 positions on the benzene ring. This compound is a derivative of benzyl alcohol, where the hydroxymethyl group is substituted by methoxy groups, enhancing its solubility and reactivity in various chemical environments .

- Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as chromium trioxide or potassium permanganate.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.

- Ether Formation: The hydroxyl group can also be converted into ethers through reactions with alkyl halides.

- Electrocatalytic Reactions: Studies indicate that it can undergo electrocatalytic oxidation, which is relevant for energy applications .

Research has shown that 2,3-Dimethoxybenzyl alcohol exhibits various biological activities. It has been noted for its potential antifungal properties and may act as a metabolic intermediate in certain biological pathways. Its structure allows it to interact with biological targets, potentially influencing enzymatic activities or cellular processes .

Several methods exist for synthesizing 2,3-Dimethoxybenzyl alcohol:

- Methylation of Benzyl Alcohol: Starting from benzyl alcohol, methylation can be performed using methyl iodide in the presence of a base like potassium carbonate to introduce methoxy groups.

- Direct Methoxylation: Using methanol and a suitable catalyst (e.g., sulfuric acid), direct methoxylation of the appropriate benzene derivative can yield 2,3-Dimethoxybenzyl alcohol.

- Reduction of Dimethoxybenzaldehyde: The reduction of 2,3-Dimethoxybenzaldehyde using reducing agents such as lithium aluminum hydride can also produce this alcohol .

2,3-Dimethoxybenzyl alcohol serves multiple purposes across various industries:

- Chemical Intermediate: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring Agent: Its pleasant aroma makes it suitable for use in perfumes and flavorings.

- Research Tool: In biochemical research, it serves as a substrate or reagent for studying enzymatic reactions .

Interaction studies involving 2,3-Dimethoxybenzyl alcohol focus on its reactivity with biological systems and other chemical compounds. For instance:

- It has been investigated for its interactions with specific enzymes that metabolize aromatic compounds.

- Studies have also explored its potential role in drug formulation and delivery systems due to its solubility properties.

Several compounds share structural similarities with 2,3-Dimethoxybenzyl alcohol. Some notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Dimethoxybenzyl Alcohol | Positioned differently on the benzene ring | |

| 2,4-Dimethoxybenzyl Alcohol | Different substitution pattern affecting reactivity | |

| Benzyl Alcohol | Lacks methoxy groups; simpler structure |

Uniqueness of 2,3-Dimethoxybenzyl Alcohol

The unique positioning of the methoxy groups at the 2 and 3 positions on the benzene ring distinguishes 2,3-Dimethoxybenzyl alcohol from its analogs. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to other benzyl alcohol derivatives. The presence of two methoxy groups increases electron density on the aromatic ring, potentially affecting its interaction with various reagents and biological targets .

The compound was first synthesized in the mid-20th century as part of broader investigations into methoxy-substituted benzyl alcohols. Early studies focused on its physical properties and basic reactivity, with the first detailed characterization appearing in the 1960s. By the 1980s, its role as a precursor in protecting-group chemistry gained attention, particularly in carbohydrate synthesis.

Evolution of Research Focus

Research shifted in the 1990s toward understanding its:

- Solvent interactions in photochemical reactions

- Antimicrobial potential

- Applications in asymmetric catalysis

The development of advanced analytical techniques, such as high-resolution NMR and X-ray crystallography, enabled precise structural elucidation.

Modern Relevance

Today, 2,3-dimethoxybenzyl alcohol occupies a critical niche in:

The four principal isomers of dimethoxybenzyl alcohol—2,3-, 2,4-, 2,5-, and 3,4-dimethoxybenzyl alcohols—represent a valuable series for comparative studies. Each isomer exhibits distinct physicochemical properties and biological activities that reflect the profound influence of methoxy group positioning on molecular behavior [2].

2,4-Dimethoxybenzyl Alcohol Research Comparisons

2,4-Dimethoxybenzyl alcohol (CAS: 7314-44-5) has emerged as a significant substrate in enzymatic studies, particularly as a substrate for glucose-methanol-choline oxidoreductase [3]. Research demonstrates that this isomer exhibits distinct characteristics compared to 2,3-dimethoxybenzyl alcohol, with a melting point of 38-40°C and boiling point of 177-179°C at 10 mmHg [4] [5]. The meta-relationship between the methoxy groups in the 2,4-isomer results in balanced electronic effects and minimal steric hindrance, contributing to enhanced oxidation resistance compared to the 2,3-isomer [4].

Comparative studies reveal that 2,4-dimethoxybenzyl alcohol functions as an effective substrate for aryl-alcohol oxidase, displaying characteristics that distinguish it from other isomers [3]. The compound's role as a medical intermediate has been documented, with applications in the synthesis of calix [6]resorcinarene octamethyl ether through reaction with trifluoroacetic acid [5] [7]. These findings highlight the unique reactivity profile of the 2,4-isomer compared to 2,3-dimethoxybenzyl alcohol.

2,5-Dimethoxybenzyl Alcohol Research Comparisons

2,5-Dimethoxybenzyl alcohol (CAS: 33524-31-1) demonstrates superior thermal stability compared to other isomers, including 2,3-dimethoxybenzyl alcohol [8]. Research applications focus primarily on pharmaceutical synthesis, where this isomer serves as a precursor in the synthesis of analgesics and anti-inflammatory drugs [10]. The symmetrical meta substitution pattern results in balanced electronic distribution and low steric interference, contributing to its enhanced stability profile [11].

Comparative analysis reveals that 2,5-dimethoxybenzyl alcohol exhibits higher thermal stability and lower volatility than the 2,4-isomer [8]. The compound has been utilized as a starting reagent in the synthesis of [(S)S]-3,6-dimethoxy-2-(p-tolylsulfinyl)-benzaldehyde and in the preparation of pillar[n]arenes through cyclooligomerization reactions [11]. These applications demonstrate the unique synthetic utility of the 2,5-isomer compared to 2,3-dimethoxybenzyl alcohol.

Studies in pharmaceutical applications have shown that 2,5-dimethoxybenzyl alcohol can enhance solubility and bioavailability of poorly water-soluble drugs [10]. The compound's antioxidant properties, attributed to its methoxy groups, provide additional therapeutic potential not observed to the same extent in the 2,3-isomer [10].

3,4-Dimethoxybenzyl Alcohol (Veratryl Alcohol) Research Comparisons

3,4-Dimethoxybenzyl alcohol, commonly known as veratryl alcohol (CAS: 93-03-8), represents the most extensively studied isomer and serves as the standard for comparative research [12] [2] [13]. Comprehensive kinetic studies have established its role as the primary substrate for lignin peroxidase, with a Michaelis constant of 72 μM and turnover number of 2-3 s⁻¹ at pH 3.5 [12] [14]. These parameters demonstrate significantly higher enzymatic affinity compared to other isomers, including 2,3-dimethoxybenzyl alcohol.

The ping-pong bi-bi kinetic mechanism observed for veratryl alcohol oxidation by lignin peroxidase represents a unique catalytic profile not replicated by other dimethoxybenzyl alcohol isomers [12] [14]. Research has demonstrated that veratryl alcohol exhibits high susceptibility to oxidation due to strong electron-donating effects from the adjacent methoxy groups in the meta-para configuration [2] [15].

Comparative studies reveal that veratryl alcohol functions as a redox mediator in lignin degradation, forming cation radicals that facilitate oxidation of complex lignin polymers [16] [15]. This capability distinguishes it from other isomers, including 2,3-dimethoxybenzyl alcohol, which do not demonstrate equivalent mediator activity [15]. The compound's role as a secondary metabolite of lignin-degrading fungi further emphasizes its unique biological significance [2] [13].

Structure-Activity Relationship Studies

Structure-activity relationship investigations reveal critical insights into how methoxy group positioning influences biological activity and physicochemical properties. Electronic effects play a fundamental role, with electron-donating methoxy substituents affecting oxidation potential and enzymatic recognition [17] [18].

Research demonstrates that adjacent methoxy groups, as found in 2,3-dimethoxybenzyl alcohol and veratryl alcohol, create distinct electronic environments compared to meta-positioned substituents in the 2,5-isomer [17]. The ortho-meta configuration in 2,3-dimethoxybenzyl alcohol results in moderate electronic effects and steric crowding, while the meta-para arrangement in veratryl alcohol produces strong electron-donating effects and enhanced oxidative susceptibility [2] [17].

Catalytic oxidation studies using palladium-gold bimetallic catalysts reveal that methoxy group positioning significantly influences catalyst activity [18]. Research shows that palladium-rich catalysts are more sensitive to methoxy group presence than gold-rich catalysts, with the specific positioning affecting catalytic efficiency [18]. These findings demonstrate that structure-activity relationships extend beyond simple electronic effects to encompass catalyst-substrate interactions.

Lipophilicity studies reveal distinct LogP values across isomers: 2,3-dimethoxybenzyl alcohol (0.645), 2,4-dimethoxybenzyl alcohol (1.109), and veratryl alcohol (0.72) [6] [4] [2]. These differences reflect the influence of methoxy group positioning on molecular polarity and hydrophobic interactions, which directly impact biological activity and pharmacokinetic properties.

Bioisosteric Replacements in Research Design

Bioisosteric replacement strategies for dimethoxybenzyl alcohols focus on maintaining biological activity while improving physicochemical properties. The benzyl alcohol moiety presents opportunities for replacement with bicyclo[1.1.1]pentane alcohols, which demonstrate enhanced solubility and reduced lipophilicity [19] [20] [21].

Research in phenyl ring bioisosterism reveals that saturated bridged systems can effectively replace aromatic rings while improving ADME properties [19] [22] [23]. For dimethoxybenzyl alcohol systems, bicyclo[1.1.1]pentane scaffolds with appropriate methoxy substitution patterns represent promising bioisosteric alternatives that maintain critical molecular interactions [20] [21].

Methoxy group replacement strategies involve fluorine substitution to create isosteric analogs with blocked metabolic sites [24] [25]. Fluorinated benzyl alcohols resist oxidative metabolism while maintaining similar electronic properties to methoxy-substituted systems [26] [27]. This approach proves particularly valuable for improving metabolic stability in drug design applications.

Heterocyclic bioisosteres, particularly pyridyl and pyrimidyl analogs, offer alternatives to the benzene ring that reduce cytochrome P450 liability [28] [27]. Research demonstrates that nitrogen-containing heterocycles decrease electron density and improve metabolic stability compared to methoxy-substituted benzene systems [27]. These replacements maintain hydrogen bonding capabilities while providing enhanced pharmacological profiles.